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molecular formula C9H14N2S B1604965 4-Cyclohexyl-1,3-thiazol-2-amine CAS No. 7496-55-1

4-Cyclohexyl-1,3-thiazol-2-amine

Cat. No. B1604965
M. Wt: 182.29 g/mol
InChI Key: JLGBFRLWPQHZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04321372

Procedure details

Cyclohexylbromomethylketone (49 g., 0.24 mole) was added to a slurry of thiourea (20.1 g., 0.26 mole) in 250 ml. of ethanol and the mixture heated to reflux. The resulting solution was refluxed for 2 hours, cooled to room temperature and evaporated in vacuo to an oil. The oil was taken up in 100 ml. of water, the solution made basic with concentrated ammonium hydroxide and crude product recovered in two crops by filtration. Crude product was recrystallized from cyclohexane to yield purified 2-amino-4-cyclohexylthiazole (20.4 g.; m.p. 141°-143° C.).
Name
Cyclohexylbromomethylketone
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([C:9](C(Br)C2CCCCC2)=O)Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:19][C:20]([NH2:22])=[S:21]>C(O)C>[NH2:22][C:20]1[S:21][CH:9]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[N:19]=1

Inputs

Step One
Name
Cyclohexylbromomethylketone
Quantity
49 g
Type
reactant
Smiles
C1(CCCCC1)C(Br)C(=O)C(C1CCCCC1)Br
Name
Quantity
20.1 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
FILTRATION
Type
FILTRATION
Details
recovered in two crops by filtration
CUSTOM
Type
CUSTOM
Details
Crude product was recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified 2-amino-4-cyclohexylthiazole (20.4 g.; m.p. 141°-143° C.)

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(N1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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